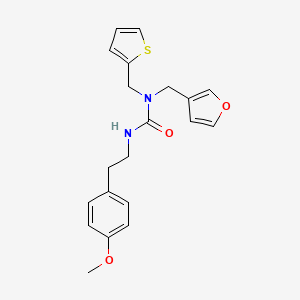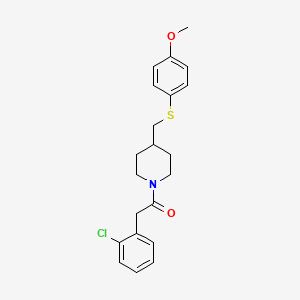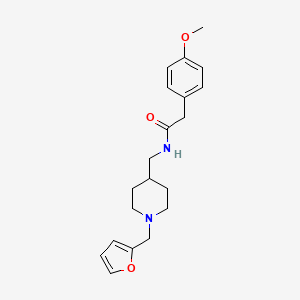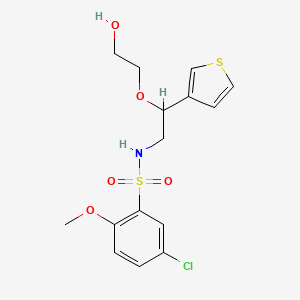
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide, also known as A-836,339, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to act as a selective agonist for the cannabinoid receptor type 2 (CB2 receptor). Activation of the CB2 receptor has been shown to have analgesic and anti-inflammatory effects, which may explain the therapeutic potential of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety. This compound has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to opioid medications for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects compared to non-selective cannabinoid agonists. Additionally, this compound has a low potential for abuse and addiction, making it a safer alternative to opioid medications for lab experiments. However, one limitation of using this compound is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide. One area of interest is its potential use in the treatment of chronic pain and inflammation in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more widely available for research purposes.
Synthesemethoden
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide involves the reaction of 4-hydroxy-3-methylacetophenone with 2,2-dimethylpropylamine in the presence of hydrochloric acid and acetic anhydride. The resulting product is then treated with thionyl chloride and dimethylformamide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has primarily focused on its potential therapeutic applications. Studies have shown that this compound has analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. Additionally, this compound has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10-7-11(5-6-12(10)17)16(13(18)8-15)9-14(2,3)4/h5-7,17H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUIISQTFJNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)(C)C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)
![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)




